2,6-Dichloro-3-(difluoromethoxy)mandelic acid
Overview
Description
2,6-Dichloro-3-(difluoromethoxy)mandelic acid is a chemical compound with the molecular formula C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a mandelic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid involves several steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the reaction of 2,6-dichlorophenol with difluoromethyl ether in the presence of a base to form the difluoromethoxy intermediate. This intermediate is then subjected to further reactions, such as oxidation and esterification, to yield the final product .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
2,6-Dichloro-3-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)mandelic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the compound enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
2,6-Dichloro-3-(difluoromethoxy)mandelic acid can be compared with other similar compounds, such as:
2,6-Dichloromandelic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
3,5-Dichloro-2-(difluoromethoxy)benzoic acid: Similar structure but with a benzoic acid core instead of mandelic acid, leading to different applications and reactivity.
2,6-Difluoro-3-(methoxy)mandelic acid: Contains fluorine atoms instead of chlorine, affecting its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[2,6-dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(17-9(12)13)6(11)5(3)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPGJCAVIUHGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C(C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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